2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole
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Overview
Description
2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzothiazole core, which is known for its diverse biological activities, and a piperazine moiety, which is often found in pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its pharmacologically active moieties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes and receptors, modulating their activity. The piperazine moiety may enhance the compound’s binding affinity and selectivity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
2-Cyclopropyl-4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine: Exhibits similar structural features and biological activities.
Uniqueness
2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is unique due to its specific combination of a benzothiazole core with a piperazine and pyrimidine moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C19H21N5S |
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Molecular Weight |
351.5 g/mol |
IUPAC Name |
2-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C19H21N5S/c1-13-3-2-4-16-18(13)22-19(25-16)24-9-7-23(8-10-24)17-11-15(14-5-6-14)20-12-21-17/h2-4,11-12,14H,5-10H2,1H3 |
InChI Key |
GSLFNNMOIUBOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC=NC(=C4)C5CC5 |
Origin of Product |
United States |
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